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molecular formula C7H11N3 B8379300 (S)-1-(2-methylpyrimidin-5-yl)ethanamine

(S)-1-(2-methylpyrimidin-5-yl)ethanamine

Cat. No. B8379300
M. Wt: 137.18 g/mol
InChI Key: SIJDBWQOOLPSIM-YFKPBYRVSA-N
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Patent
US08653091B2

Procedure details

Racemic 1-(2-methylpyrimidin-5-yl)ethanamine (2.78 g, 20.3 mmol) was resolved by chiral HPLC (sample preparation: sample was dissolved in 4 mL EtOH (heated) and 8 mL hexane was added). HPLC conditions: CHIRALPAK AD-H column at 0° C. [ice-bath], 20×250 mm, hexane/EtOH/Et2NH [85:15:0.03] at 20 mL/min, UV detection at 230 nm) to give (S)-1-(2-methylpyrimidin-5-yl)ethanamine (1.19 g, >99% ee) and (R)-1-(2-methylpyrimidin-5-yl)ethanamine (1.16 g, >99% ee).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19]>>[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19].[NH:3]([CH2:4][CH3:5])[CH2:2][CH3:1].[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C(C)N
Name
Quantity
8 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
4 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCC.CCO.N(CC)CC
Name
Type
product
Smiles
CC1=NC=C(C=N1)[C@H](C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
Name
Type
product
Smiles
CC1=NC=C(C=N1)[C@@H](C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653091B2

Procedure details

Racemic 1-(2-methylpyrimidin-5-yl)ethanamine (2.78 g, 20.3 mmol) was resolved by chiral HPLC (sample preparation: sample was dissolved in 4 mL EtOH (heated) and 8 mL hexane was added). HPLC conditions: CHIRALPAK AD-H column at 0° C. [ice-bath], 20×250 mm, hexane/EtOH/Et2NH [85:15:0.03] at 20 mL/min, UV detection at 230 nm) to give (S)-1-(2-methylpyrimidin-5-yl)ethanamine (1.19 g, >99% ee) and (R)-1-(2-methylpyrimidin-5-yl)ethanamine (1.16 g, >99% ee).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19]>>[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19].[NH:3]([CH2:4][CH3:5])[CH2:2][CH3:1].[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C(C)N
Name
Quantity
8 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
4 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCC.CCO.N(CC)CC
Name
Type
product
Smiles
CC1=NC=C(C=N1)[C@H](C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
Name
Type
product
Smiles
CC1=NC=C(C=N1)[C@@H](C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653091B2

Procedure details

Racemic 1-(2-methylpyrimidin-5-yl)ethanamine (2.78 g, 20.3 mmol) was resolved by chiral HPLC (sample preparation: sample was dissolved in 4 mL EtOH (heated) and 8 mL hexane was added). HPLC conditions: CHIRALPAK AD-H column at 0° C. [ice-bath], 20×250 mm, hexane/EtOH/Et2NH [85:15:0.03] at 20 mL/min, UV detection at 230 nm) to give (S)-1-(2-methylpyrimidin-5-yl)ethanamine (1.19 g, >99% ee) and (R)-1-(2-methylpyrimidin-5-yl)ethanamine (1.16 g, >99% ee).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19]>>[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19].[NH:3]([CH2:4][CH3:5])[CH2:2][CH3:1].[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C(C)N
Name
Quantity
8 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
4 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCC.CCO.N(CC)CC
Name
Type
product
Smiles
CC1=NC=C(C=N1)[C@H](C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
Name
Type
product
Smiles
CC1=NC=C(C=N1)[C@@H](C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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